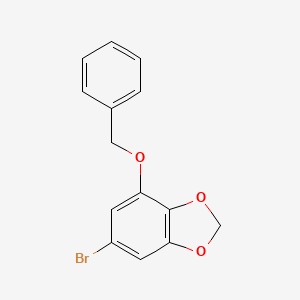

4-(Benzyloxy)-6-bromo-1,3-benzodioxole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can involve multiple steps, each with specific reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Studies on 1,3-benzodioxole derivatives, such as the work by Gorecka, Leroux, and Schlosser (2004), demonstrate the compound's utility in chemical synthesis. They explored bromine migration in lithiated benzodioxoles, providing a method for structural elaboration of these compounds. This research highlights the potential for manipulating the chemical structure of benzodioxole derivatives for various synthetic applications (Gorecka, Leroux, & Schlosser, 2004).

Photoinitiator for Polymerization

Another interesting application is the use of naphthodioxinone-1,3-benzodioxole derivatives as photoinitiators in free radical polymerization, as investigated by Kumbaraci, Aydoğan, Talinli, and Yagcı (2012). These compounds release active species upon irradiation that initiates polymerization, showcasing the potential of benzodioxole derivatives in materials science (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Antitumor Activity

Research by Jurd, Narayanan, and Paull (1987) on the antitumor activity of 6-benzyl-1,3-benzodioxole derivatives against various murine models suggests potential therapeutic applications. These compounds were shown to be as effective as podophyllotoxin, a known antitumor agent, indicating the promise of benzodioxole derivatives in cancer treatment (Jurd, Narayanan, & Paull, 1987).

Glycosidase Inhibitors

Cantekin, Baran, Çalışkan, and Balcı (2009) demonstrated the synthesis of bromo-conduritol-B and bromo-conduritol-C from benzodioxole derivatives, showcasing their efficacy as glycosidase inhibitors. This suggests the potential of such compounds in developing treatments for diseases related to glycosidase activity (Cantekin, Baran, Çalışkan, & Balcı, 2009).

Antimicrobial and Antioxidant Agents

Khalil, Jaradat, Hawash, and Issa (2021) investigated benzodioxol derivatives for their antimicrobial and antioxidant properties. Their findings suggest that these compounds can be valuable in the pharmaceutical industry for developing new drug candidates with antibacterial and antioxidant activities (Khalil, Jaradat, Hawash, & Issa, 2021).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target bacterial cell division protein ftsz . This protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial agents .

Mode of Action

Benzylic compounds are known to be activated towards free radical attack . This suggests that the compound might interact with its targets through free radical mechanisms, leading to changes in the target molecules .

Biochemical Pathways

Benzylic compounds are known to influence oxidative degradation pathways . This could potentially lead to downstream effects such as the disruption of cellular processes.

Pharmacokinetics

Similar compounds have been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have specific pharmacokinetic properties that impact its bioavailability.

Result of Action

Given its potential interaction with bacterial cell division protein ftsz , it may inhibit bacterial cell division, leading to antibacterial effects.

Action Environment

The action of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the reaction pathways of the compound . Additionally, the compound’s reactivity may be enhanced in a micellar environment, which can increase local concentration and favor the compartmentalization of reagents .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromo-4-phenylmethoxy-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-11-6-12(14-13(7-11)17-9-18-14)16-8-10-4-2-1-3-5-10/h1-7H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTBUBAFIOQKGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)Br)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)

![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)

![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)